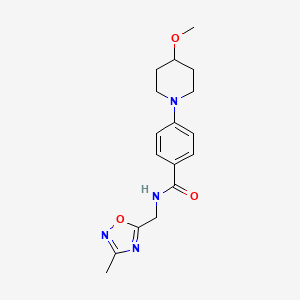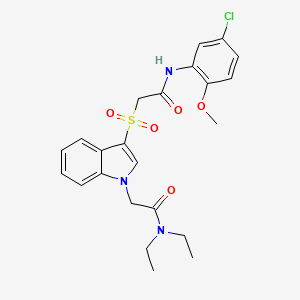
(2'-Bromo-2,3'-bithien-5'-YL)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-Bromo-2,3’-bithien-5’-YL)amine is an organic compound that features a bromine atom and an amine group attached to a bithienyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Bromo-2,3’-bithien-5’-YL)amine typically involves the bromination of a bithienyl precursor followed by amination. One common method is the Suzuki cross-coupling reaction, which involves the coupling of a brominated thiophene derivative with an amine under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of (2’-Bromo-2,3’-bithien-5’-YL)amine may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2’-Bromo-2,3’-bithien-5’-YL)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Major Products
The major products formed from these reactions include substituted bithienyl derivatives, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2’-Bromo-2,3’-bithien-5’-YL)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (2’-Bromo-2,3’-bithien-5’-YL)amine depends on its specific application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the material. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromopyridine
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
(2’-Bromo-2,3’-bithien-5’-YL)amine is unique due to its bithienyl structure, which imparts distinct electronic properties compared to other brominated amines. This makes it particularly valuable in the development of advanced materials for electronic applications.
Eigenschaften
IUPAC Name |
5-bromo-4-thiophen-2-ylthiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c9-8-5(4-7(10)12-8)6-2-1-3-11-6/h1-4H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVMXSLYWDDUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2643519.png)
![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)


![methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate](/img/structure/B2643524.png)
![N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2643525.png)
![N'-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2643526.png)





